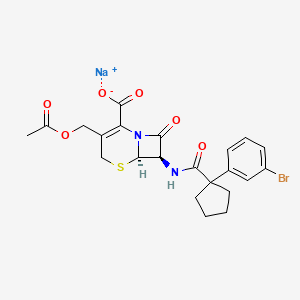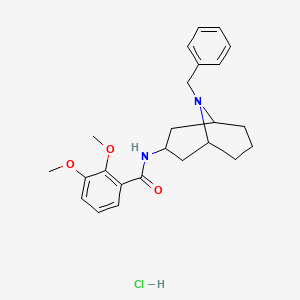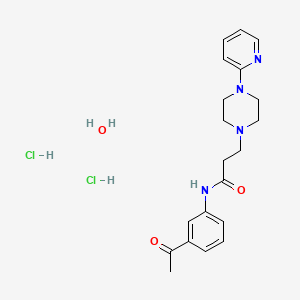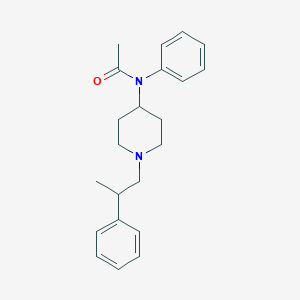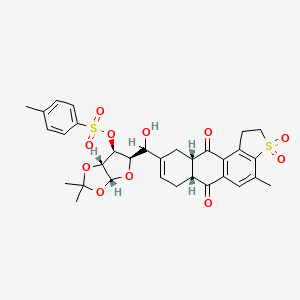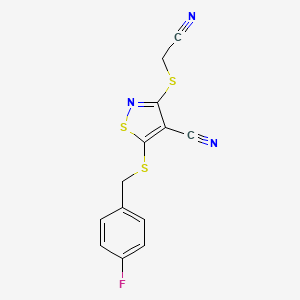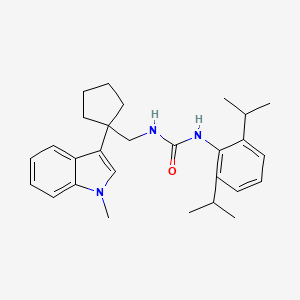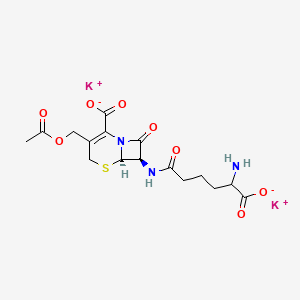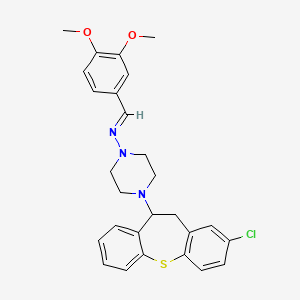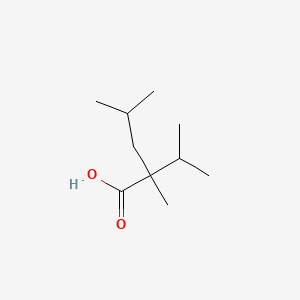
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo(c)thiophene-1(3H),4'-piperidin)-1'-yl)-1-butaneone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone is a complex organic compound that features a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[c]thiophene core: This can be achieved through a series of cyclization reactions involving thiophene derivatives.
Spirocyclization: The spiro linkage is formed by reacting the benzo[c]thiophene core with a suitable piperidine derivative under controlled conditions.
Functionalization: Introduction of the 4-fluorophenyl and 3-methylphenyl groups is typically done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: Its spiro structure could be useful in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butanone
- 1-(4-Chlorophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone
- 1-(4-Bromophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro and bromo analogs. This makes it particularly interesting for applications where these properties are advantageous.
Propiedades
Número CAS |
88314-01-6 |
|---|---|
Fórmula molecular |
C29H30FNOS |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-[1-(3-methylphenyl)spiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]butan-1-one |
InChI |
InChI=1S/C29H30FNOS/c1-21-6-4-7-23(20-21)28-25-8-2-3-9-26(25)29(33-28)15-18-31(19-16-29)17-5-10-27(32)22-11-13-24(30)14-12-22/h2-4,6-9,11-14,20,28H,5,10,15-19H2,1H3 |
Clave InChI |
VTNYQPMHIDVCPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2C3=CC=CC=C3C4(S2)CCN(CC4)CCCC(=O)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


